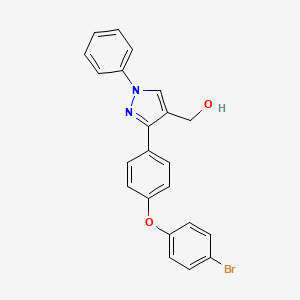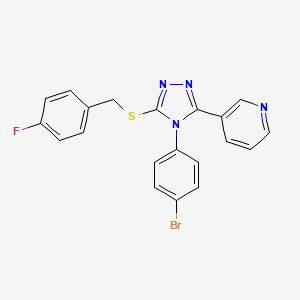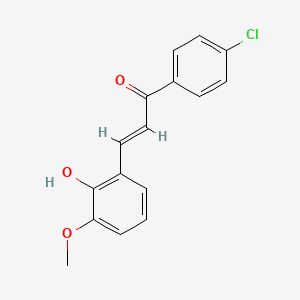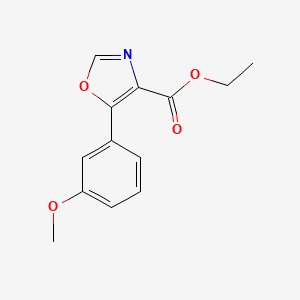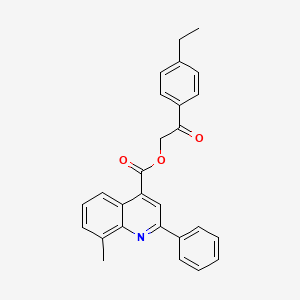![molecular formula C11H11N3O2S B12046146 2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B12046146.png)
2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is an organic compound with the molecular formula C11H11N3O2S. This compound is a hydrazone derivative, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a 4-hydroxybenzaldehyde moiety linked to a thiazolidinone ring through a hydrazone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone typically involves the condensation reaction between 4-hydroxybenzaldehyde and 5-methyl-4-oxo-1,3-thiazolidin-2-ylidene hydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The hydroxyl group on the benzaldehyde moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazone derivatives.
Substitution: Halogenated benzaldehyde derivatives.
Scientific Research Applications
4-Hydroxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-hydroxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. In cancer cells, it can induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
- 4-Hydroxybenzaldehyde [(2E)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone
Uniqueness
4-Hydroxybenzaldehyde [(2E)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-hydroxybenzaldehyde moiety enhances its reactivity and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C11H11N3O2S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
(2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11N3O2S/c1-7-10(16)13-11(17-7)14-12-6-8-2-4-9(15)5-3-8/h2-7,15H,1H3,(H,13,14,16)/b12-6+ |
InChI Key |
ZAQZHDNVZVNEJI-WUXMJOGZSA-N |
Isomeric SMILES |
CC1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)O)/S1 |
Canonical SMILES |
CC1C(=O)NC(=NN=CC2=CC=C(C=C2)O)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-2-furylmethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B12046064.png)


![[9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methoxyphenyl)methanone](/img/structure/B12046082.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046088.png)


